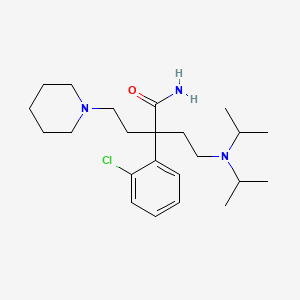
Mannuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannuronic Acid: is a uronic acid monosaccharide derived from mannose. It is a key component of alginic acid, a polysaccharide found predominantly in brown algae. This compound is also incorporated into some bacterial capsular polysaccharides . D-Mannuronic Acid plays a significant role in various biological and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Mannuronic Acid can be synthesized through the oxidation of D-mannose. The process typically involves the use of strong oxidizing agents such as nitric acid or bromine water. The reaction conditions must be carefully controlled to ensure the selective oxidation of the primary alcohol group in mannose to a carboxylic acid group, forming D-Mannuronic Acid.
Industrial Production Methods
Industrial production of D-Mannuronic Acid often involves the extraction from brown algae, where it is present as part of alginic acid. The extraction process includes the following steps:
Harvesting and Drying: Brown algae are harvested and dried to reduce moisture content.
Extraction: The dried algae are treated with an alkaline solution to extract alginic acid.
Purification: The alginic acid is then purified through precipitation and filtration processes.
Hydrolysis: The purified alginic acid is hydrolyzed to release D-Mannuronic Acid and L-Guluronic Acid.
Chemical Reactions Analysis
Types of Reactions
D-Mannuronic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert D-Mannuronic Acid into other uronic acids.
Reduction: Reduction reactions can convert D-Mannuronic Acid back to D-mannose.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Produces other uronic acids.
Reduction: Produces D-mannose.
Substitution: Produces esters or ethers of D-Mannuronic Acid.
Scientific Research Applications
Chemistry
In chemistry, D-Mannuronic Acid is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the formation of diverse chemical derivatives.
Biology
D-Mannuronic Acid is a component of bacterial capsular polysaccharides, which play a crucial role in bacterial virulence and immune evasion. It is also involved in the formation of biofilms.
Medicine
In medicine, D-Mannuronic Acid derivatives are explored for their potential anti-inflammatory and immunomodulatory properties. They are also studied for their role in drug delivery systems due to their biocompatibility and biodegradability.
Industry
Industrially, D-Mannuronic Acid is used in the production of alginates, which are employed as thickeners, stabilizers, and gelling agents in the food and pharmaceutical industries .
Mechanism of Action
The mechanism by which D-Mannuronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. In bacterial systems, it contributes to the structural integrity of the capsular polysaccharides, aiding in immune evasion. In drug delivery, its biocompatible nature allows it to form hydrogels that can encapsulate and release therapeutic agents in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
L-Guluronic Acid: Another component of alginic acid, differing in the configuration of the hydroxyl groups.
Glucuronic Acid: A similar uronic acid derived from glucose.
Galacturonic Acid: Derived from galactose, commonly found in pectin.
Uniqueness
D-Mannuronic Acid is unique due to its specific configuration and its role in the structure of alginic acid. Unlike glucuronic and galacturonic acids, which are more commonly found in terrestrial plants, D-Mannuronic Acid is predominantly found in marine algae, giving it distinct properties and applications .
Properties
CAS No. |
6906-37-2 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-VANFPWTGSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta-D-mannuronic acid M2000 mannuronic acid mannuronic acid mannuronic acid, (beta-D)-isomer mannuronic acid, (D)-isomer mannuronic acid, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



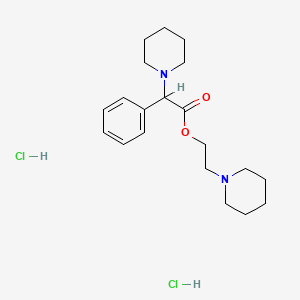
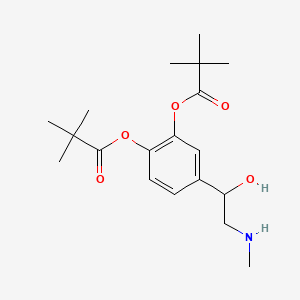
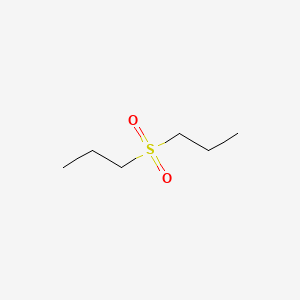

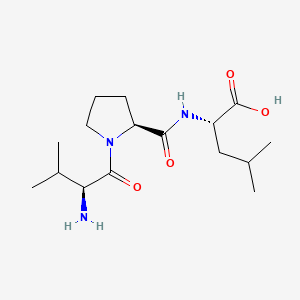

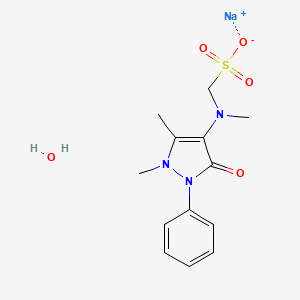
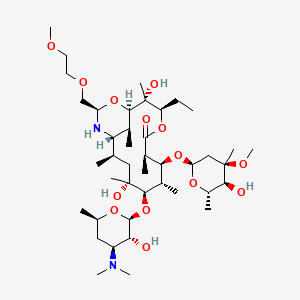
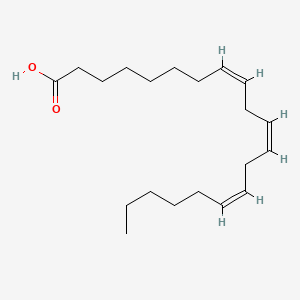

![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met](/img/structure/B1670760.png)
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth](/img/structure/B1670761.png)
